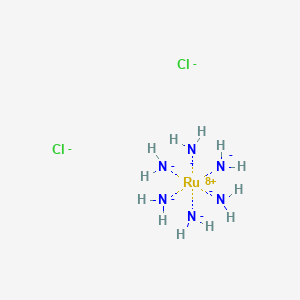
1-Benzyl-3-methylimidazolium tosylate
Overview
Description
1-Benzyl-3-methylimidazolium tosylate is a compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . It is an ionic liquid, which means it is composed of ions and exists in a liquid state at relatively low temperatures. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1-Benzyl-3-methylimidazolium tosylate is typically synthesized through the reaction of 1-benzyl-3-methylimidazole with p-toluenesulfonic acid. The reaction is carried out in an organic solvent, followed by the evaporation of the solvent and crystallization to obtain the final product . The synthetic route involves an acid-base reaction, where the imidazole derivative reacts with the sulfonic acid to form the ionic liquid .
Chemical Reactions Analysis
1-Benzyl-3-methylimidazolium tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylimidazolium tosylate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can disrupt the structure and function of microbial cell membranes, leading to antimicrobial effects . Additionally, the compound’s ability to act as a solvent and catalyst in chemical reactions is attributed to its unique ionic nature and stability .
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium tosylate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Dodecyl-3-methylimidazolium chloride
- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride
These compounds share similar ionic liquid properties but differ in their alkyl chain lengths and functional groups, which can influence their solubility, stability, and reactivity . The unique benzyl group in this compound provides distinct physicochemical properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C7H8O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,10H,9H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMKPOKOKZLFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan](/img/structure/B8205942.png)



![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B8205976.png)





![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8206010.png)

![tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8206024.png)

